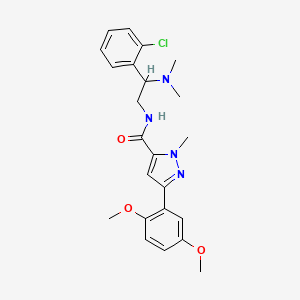

N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

This compound is a pyrazole-based carboxamide derivative characterized by a 2-(2-chlorophenyl)-2-(dimethylamino)ethyl chain at the N-position and a 2,5-dimethoxyphenyl substituent at the 3-position of the pyrazole ring. The presence of electron-donating methoxy groups and electron-withdrawing chlorophenyl moieties may modulate its physicochemical properties, such as solubility and metabolic stability .

Properties

IUPAC Name |

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClN4O3/c1-27(2)21(16-8-6-7-9-18(16)24)14-25-23(29)20-13-19(26-28(20)3)17-12-15(30-4)10-11-22(17)31-5/h6-13,21H,14H2,1-5H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAHCOSUDBUVKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=CC=CC=C3Cl)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, often referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that have been studied for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 371.87 g/mol. The presence of the chlorophenyl and dimethylamino groups suggests that it may interact with biological targets effectively, potentially enhancing its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study on related pyrazole compounds indicated their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The synthesized compounds showed cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer) cells. Notably, one compound exhibited an IC50 value of 2.13 µM against MCF-7 cells .

Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5o | MCF-7 | 2.13 ± 0.80 |

| 5o | SiHa | 4.34 ± 0.98 |

| 5o | PC-3 | 4.46 ± 0.53 |

These findings suggest that the compound's structure may allow it to effectively target cancer cells while sparing normal cells, as indicated by minimal toxicity in HEK-293T cells (IC50 > 50 µM) .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization, similar to other known tubulin inhibitors like nocodazole and combretastatin A-4 . This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Anti-inflammatory and Antimicrobial Properties

Beyond anticancer activity, pyrazole derivatives have also shown promise in anti-inflammatory and antimicrobial applications. Research indicates that certain pyrazole compounds can inhibit pro-inflammatory cytokines and exhibit antibacterial effects against various pathogens . The specific activity of this compound in these areas remains to be fully elucidated but is a potential avenue for future research.

Case Studies

A notable case study involved the screening of a library of drug candidates where several pyrazole derivatives were identified as having potent anticancer activity through multicellular spheroid models. This method provides a more accurate representation of tumor behavior compared to traditional monolayer cultures, highlighting the relevance of these compounds in real tumor environments .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide exhibit significant anticancer properties. The pyrazole moiety is often associated with the inhibition of cancer cell proliferation. For instance, structural analogs have been evaluated for their ability to inhibit specific kinases involved in tumor growth, showing promising results in vitro.

Table 1: Summary of Anticancer Studies

| Study Reference | Compound Tested | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|---|

| Pyrazole Analog | Breast Cancer | 15 | Kinase Inhibition | |

| Pyrazole Derivative | Lung Cancer | 10 | Apoptosis Induction |

Neurological Applications

The compound's structural features suggest potential use in treating neurological disorders. Its dimethylamino group may interact with neurotransmitter systems, providing a basis for its application as an anxiolytic or antidepressant agent. Preliminary studies using molecular docking techniques indicate favorable binding affinities to serotonin receptors.

Table 2: Neurological Activity Insights

| Study Reference | Compound Tested | Target Receptor | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Pyrazole Analog | 5-HT1A | -7.5 | |

| Pyrazole Derivative | 5-HT2A | -6.8 |

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure and purity of the compound.

Table 3: Synthesis Pathway Overview

| Step Number | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Dimethylamine + Chlorobenzene | Reflux in ethanol | Intermediate A |

| 2 | Intermediate A + Methoxybenzaldehyde | Acidic conditions | N-(2-(2-chlorophenyl)-...) |

| 3 | Product from Step 2 + Carboxylic acid | Heat under reflux | Final Product: N-(2-(...) |

In Vivo Studies

In vivo studies have demonstrated the efficacy of related compounds in reducing tumor size in xenograft models. The pharmacokinetics and bioavailability of these compounds are crucial for their therapeutic potential.

Case Study Example:

A study involving a pyrazole derivative showed a significant reduction in tumor volume in mice models when administered at a dosage of 20 mg/kg body weight over a period of two weeks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrazole-carboxamide derivatives, focusing on structural variations, synthetic pathways, and inferred biological implications.

Substituent Effects on Aromatic Rings

- N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (): This derivative replaces the 2-chlorophenyl and dimethylaminoethyl groups with a 2,4-difluorophenyl moiety. Fluorine’s electronegativity enhances membrane permeability and metabolic stability compared to chlorine. However, the absence of the dimethylaminoethyl chain may reduce affinity for cationic binding pockets in biological targets .

- However, the lack of a dimethylaminoethyl group may limit its ability to penetrate the blood-brain barrier compared to the target compound .

Role of Sulfur-Containing Moieties

- N-[2-(Dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride (): The benzothiazol ring and hydrochloride salt improve aqueous solubility, a critical factor for intravenous administration. The fluorine atom on the benzothiazol ring may enhance target selectivity via halogen bonding, a feature absent in the target compound’s dimethoxyphenyl group .

- However, thioamides are prone to oxidation, which may reduce in vivo stability compared to carboxamides .

Key Data Table: Structural and Functional Comparison

Research Implications and Gaps

- The target compound’s dimethoxyphenyl and dimethylaminoethyl groups suggest dual functionality: aromatic stacking and cationic interactions.

- Compounds with sulphonamide () or benzothiazol () groups demonstrate the impact of heterocyclic appendages on solubility and target engagement, which could guide further optimization of the target molecule.

Q & A

Q. What are the recommended synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step organic reactions. A general approach includes:

- Pyrazole ring formation : Hydrazine reacts with β-diketones under acidic conditions to form the pyrazole core .

- Coupling reactions : Intermediate pyrazole and aromatic moieties (e.g., 2,5-dimethoxyphenyl) are coupled using reagents like K₂CO₃ in polar aprotic solvents (e.g., DMF) .

- Functional group modifications : The dimethylaminoethyl side chain can be introduced via alkylation or nucleophilic substitution.

Optimization of reaction conditions (e.g., temperature, solvent, catalyst) can be guided by Design of Experiments (DoE) methodologies to minimize trial-and-error approaches. Statistical methods like factorial design help identify critical parameters for yield and purity .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, aromatic protons in the 2,5-dimethoxyphenyl group appear as distinct singlets .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₇ClN₄O₃).

- X-ray Crystallography : Resolves bond lengths and angles, critical for verifying the 3D conformation of the pyrazole ring and substituents .

- Chromatography (HPLC/UPLC) : Ensures ≥95% purity by quantifying impurities .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- In vitro binding assays : Screen for interactions with targets like kinases or GPCRs using fluorescence polarization or surface plasmon resonance .

- Cellular activity tests : Assess cytotoxicity (e.g., MTT assay) and anti-inflammatory activity (e.g., COX-2 inhibition) .

- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes and membrane permeability (e.g., Caco-2 assay) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

- Molecular docking : Predict binding modes with target proteins (e.g., kinase domains) using software like AutoDock or Schrödinger .

- Quantum chemical calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications for enhanced interactions .

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with biological data to prioritize synthetic targets .

Q. How should researchers address contradictions in biological activity data across similar compounds?

- Comparative SAR analysis : Systematically vary substituents (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) and measure activity shifts .

- Meta-analysis of published data : Identify trends in bioactivity across structurally analogous pyrazole-carboxamides .

- Mechanistic studies : Use knock-out cell lines or competitive binding assays to isolate target-specific effects .

Q. What strategies are effective for optimizing reaction scalability and reproducibility?

- Flow chemistry : Continuous flow systems improve mixing and heat transfer for critical steps like coupling reactions .

- Process Analytical Technology (PAT) : In-line monitoring (e.g., FTIR, Raman) detects intermediates in real time, reducing batch failures .

- Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?

- Cryo-EM/X-ray crystallography : Resolve compound-target complexes to identify binding pockets and critical residues .

- Kinetic studies : Measure association/dissociation rates (e.g., SPR) to differentiate competitive vs. allosteric inhibition .

- Proteomics : Use SILAC or TMT labeling to track downstream signaling pathway alterations .

Data Contradiction Analysis

Example : Discrepancies in reported IC₅₀ values for similar compounds may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.